N-cyclopentyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide
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Overview
Description
N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE is a complex organic compound featuring a cyclopentyl group, a thiophene ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of cyclopentanone with methylamine to form the cyclopentylmethylamine intermediate. This intermediate is then reacted with 2-bromo-2-methylbutanoic acid to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and amide group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]PROPIONAMIDE
- N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]PENTANAMIDE
Uniqueness
N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and thiophene moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H28N2O2S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-2-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]butanamide |
InChI |
InChI=1S/C21H28N2O2S2/c1-3-21(2,20(25)22-16-8-4-5-9-16)23(15-18-11-7-13-27-18)19(24)14-17-10-6-12-26-17/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3,(H,22,25) |
InChI Key |
PCMWZQUVHYXVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CS2)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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